molecular formula C23H21NO5S B11767688 4-Methyl-N-(7-(2-phenylacetyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzenesulfonamide

4-Methyl-N-(7-(2-phenylacetyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzenesulfonamide

Cat. No.: B11767688
M. Wt: 423.5 g/mol
InChI Key: LXTFMLQMVXIJQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-N-(7-(2-phenylacetyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides These compounds are known for their diverse biological activities and are widely used in medicinal chemistry

Chemical Reactions Analysis

Types of Reactions

4-Methyl-N-(7-(2-phenylacetyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used .

Scientific Research Applications

4-Methyl-N-(7-(2-phenylacetyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methyl-N-(7-(2-phenylacetyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of their natural substrates, leading to a decrease in their activity. This can result in various biological effects, such as antibacterial or anti-inflammatory activity .

Comparison with Similar Compounds

Similar Compounds

  • N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamide
  • N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide

Uniqueness

4-Methyl-N-(7-(2-phenylacetyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzenesulfonamide is unique due to the presence of the phenylacetyl group, which can enhance its biological activity and specificity compared to similar compounds. This structural feature may contribute to its potential as a more effective antibacterial or anti-inflammatory agent .

Biological Activity

4-Methyl-N-(7-(2-phenylacetyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzenesulfonamide (CAS Number: 886493-70-5) is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article reviews the biological activity of this compound, focusing on its anticancer properties, structure-activity relationships (SAR), and relevant case studies.

The molecular formula of the compound is C23H21NO5SC_{23}H_{21}NO_5S, with a molecular weight of 423.5 g/mol. The structure consists of a benzenesulfonamide moiety linked to a dihydrobenzo[dioxin] derivative, which is essential for its biological activity.

PropertyValue
Molecular FormulaC23H21NO5S
Molecular Weight423.5 g/mol
CAS Number886493-70-5

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, compounds containing benzenesulfonamide pharmacophores have demonstrated significant cytotoxic effects against various cancer cell lines, including HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells.

Case Studies

  • Cytotoxicity Assessment :
    • Compounds related to the benzenesulfonamide structure were evaluated using the MTT assay to determine their IC50 values against different cancer cell lines.
    • For example, one study reported IC50 values of 0.5 µM for HCT-116, 4 µM for MCF-7, and 4.5 µM for HeLa cells for a structurally similar compound . This suggests that modifications to the sulfonamide moiety can significantly enhance anticancer activity.
  • Structure-Activity Relationship (SAR) :
    • The SAR analysis indicates that the positioning of substituents on the benzenesulfonamide ring plays a crucial role in determining the compound's efficacy. For instance, meta-substituted sulfonamides generally exhibit higher activity compared to para-substituted derivatives .
    • A specific study noted that introducing electron-withdrawing groups at strategic positions could enhance the cytotoxicity of these compounds .

The proposed mechanism by which these compounds exert their anticancer effects includes:

  • Inhibition of Cell Cycle Progression : Certain derivatives have been shown to disrupt mitosis or cause G1 phase accumulation in cancer cells .
  • Induction of Apoptosis : Some studies suggest that these compounds may trigger apoptotic pathways in tumor cells, leading to programmed cell death.

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed to prepare 4-Methyl-N-(7-(2-phenylacetyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzenesulfonamide?

  • The compound is typically synthesized via nucleophilic substitution reactions. For example, 2,3-dihydrobenzo[1,4]dioxin-6-amine reacts with 4-methylbenzenesulfonyl chloride under alkaline conditions (pH 9–10) at room temperature to form the sulfonamide core . Subsequent N-substitution with aryl/alkyl halides (e.g., 2-phenylacetyl derivatives) is performed using catalysts like lithium hydride in DMF .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

  • IR spectroscopy identifies functional groups (e.g., sulfonamide S=O stretches at ~1350 cm⁻¹). ¹H NMR resolves aromatic protons and dihydrobenzo[dioxin] ring protons (δ 6.5–7.5 ppm for aryl groups). EIMS confirms molecular weight and fragmentation patterns . CHN analysis validates elemental composition .

Q. What preliminary biological assays are used to evaluate its bioactivity?

  • Standard assays include antibacterial screening (e.g., against E. coli or S. aureus via agar diffusion) and enzyme inhibition studies (e.g., lipoxygenase or α-glucosidase inhibition using spectrophotometric methods). Activity is quantified via IC₅₀ values .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield during N-substitution?

  • Dynamic pH control (e.g., Na₂CO₃ at pH 10) minimizes side reactions during sulfonamide formation . For N-acylation, solvent choice (DMF vs. THF) and catalyst loading (LiH vs. K₂CO₃) significantly impact yield. Reaction monitoring via TLC/HPLC ensures intermediate stability .

Q. How do structural modifications at the phenylacetyl moiety influence enzyme inhibitory activity?

  • Introducing electron-withdrawing groups (e.g., -NO₂) on the phenyl ring enhances α-glucosidase inhibition by increasing electrophilicity, while bulky substituents may reduce binding affinity. Comparative SAR studies using derivatives (e.g., 7a–l in ) reveal trends in inhibitory potency.

Q. What computational methods are employed to predict binding interactions with biological targets?

  • Molecular docking (e.g., AutoDock Vina) models interactions with enzymes like α-glucosidase, identifying key residues (e.g., Asp349 for hydrogen bonding). MD simulations assess stability of ligand-protein complexes over time .

Q. How can contradictory bioactivity data across studies be resolved?

  • Discrepancies in enzyme inhibition (e.g., lipoxygenase vs. acetylcholinesterase) may arise from assay conditions (pH, substrate concentration). Meta-analysis of raw data and standardized protocols (e.g., fixed enzyme concentrations) improve reproducibility .

Q. What strategies address low solubility in pharmacological assays?

  • Co-solvent systems (e.g., DMSO/PBS mixtures) or nanoparticle encapsulation enhance aqueous solubility. LogP calculations guide derivative design to balance hydrophilicity .

Q. Methodological Challenges

Q. How are regioselectivity issues managed during functionalization of the dihydrobenzo[dioxin] ring?

  • Protecting groups (e.g., acetyl for -NH₂) prevent unwanted side reactions. Directed ortho-metalation (e.g., using LiTMP) enables selective substitution at the 7-position .

Q. What experimental controls are critical in enzyme inhibition assays?

  • Positive controls (e.g., allopurinol for xanthine oxidase) validate assay sensitivity. Blank corrections account for non-enzymatic substrate degradation. Triplicate measurements reduce variability .

Q. Data Interpretation

Q. How should researchers interpret conflicting NMR data for structurally similar derivatives?

  • Overlapping signals (e.g., aromatic protons) require 2D NMR (COSY, HSQC) for resolution. Chemical shift databases (e.g., SDBS) aid in peak assignment .

Q. What statistical methods are appropriate for analyzing dose-response relationships?

  • Nonlinear regression (e.g., GraphPad Prism) fits IC₅₀ curves. ANOVA with post-hoc tests (Tukey’s HSD) compares efficacy across derivatives .

Properties

Molecular Formula

C23H21NO5S

Molecular Weight

423.5 g/mol

IUPAC Name

4-methyl-N-[7-(2-phenylacetyl)-2,3-dihydro-1,4-benzodioxin-6-yl]benzenesulfonamide

InChI

InChI=1S/C23H21NO5S/c1-16-7-9-18(10-8-16)30(26,27)24-20-15-23-22(28-11-12-29-23)14-19(20)21(25)13-17-5-3-2-4-6-17/h2-10,14-15,24H,11-13H2,1H3

InChI Key

LXTFMLQMVXIJQV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2C(=O)CC4=CC=CC=C4)OCCO3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.